N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is known to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves several steps. The process typically starts with the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide . The specific synthesis process for “this compound” is not detailed in the available resources.Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives related to "N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" to evaluate their antimicrobial properties. Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, displaying significant antimicrobial activity against various strains, with compounds exhibiting high activity against most tested strains. This study underscores the potential of these compounds in the development of new antimicrobial agents (Fahim & Ismael, 2019).
Anticancer and Kinase Inhibition
The structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors were investigated by Stec et al. (2011), focusing on enhancing metabolic stability. This research provides valuable insights into designing compounds with potential anticancer properties (Stec et al., 2011). Additionally, Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with significant Src kinase inhibitory and anticancer activities, highlighting the therapeutic potential of these molecules in cancer treatment (Fallah-Tafti et al., 2011).
Antitumor Evaluation
The antitumor activities of certain N-substituted-2-amino-1,3,4-thiadiazoles were also explored, demonstrating promising results in cytotoxicity and antioxidant activities. This study illustrates the potential application of these compounds in antitumor therapies (Hamama et al., 2013).
Enzyme Inhibition for Neurodegenerative Diseases
N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized and shown to be active against enzymes like acetylcholinesterase (AChE), suggesting their potential use in treating neurodegenerative diseases (Siddiqui et al., 2013).
Future Directions
The future directions for research on “N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications as anti-infective agents . Additionally, more studies could be conducted to elucidate their synthesis processes, chemical reactions, mechanisms of action, and safety profiles.
Mechanism of Action
Target of Action
Similar compounds have been known to affect key receptors and neurotransmitter systems .
Mode of Action
It’s worth noting that similar compounds, such as antidepressants, work through a variety of key receptors and neurotransmitter systems .
Biochemical Pathways
Similar compounds have been synthesized by synergism of the dihydropyrazolo .
Pharmacokinetics
Compounds containing an 1,2,4-oxadiazole heterocycle, 1,3,4-thiadiazol, or trifluoromethyl pyridine moiety exhibit broad-spectrum agricultural biological activities .
Result of Action
The presence of certain groups at the para position of the phenyl ring has been shown to enhance the antimicrobial activity of synthesized thiazole derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. It’s worth noting that similar compounds have been used as pharmacophores to design novel pesticides .
Properties
IUPAC Name |
N-benzyl-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-19(23-13-16-7-3-1-4-8-16)15-29-20-12-11-18(14-24-20)22-25-21(26-28-22)17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCJHHDAQPLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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